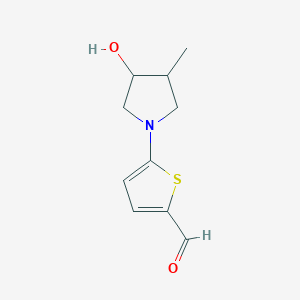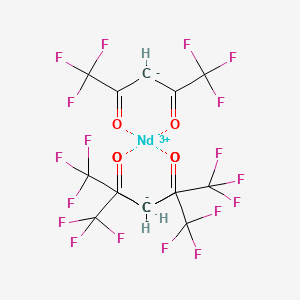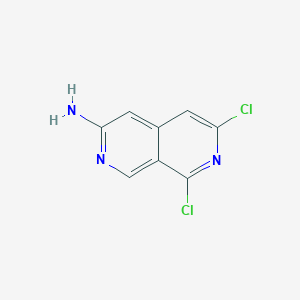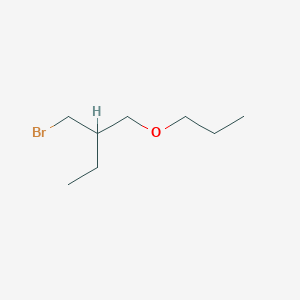![molecular formula C15H28N2O2 B13151569 tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13151569.png)
tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate: is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The tert-butyl group and the diazaspirodecane core are significant features of this compound, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate involves several steps, typically starting with the formation of the spirocyclic core. The reaction conditions often include the use of tert-butyl esters and diaza compounds under controlled temperatures and pressures. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and application of the compound .
Analyse Chemischer Reaktionen
tert-Butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles under specific conditions. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes
Wirkmechanismus
The mechanism of action of tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate can be compared with other spiro compounds such as:
- tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate
- tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate
- tert-Butyl 2,6-diazaspiro[4.5]decane-2-carboxylate These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific configuration and the presence of the ethyl group, which may influence its reactivity and biological activity .
Eigenschaften
Molekularformel |
C15H28N2O2 |
|---|---|
Molekulargewicht |
268.39 g/mol |
IUPAC-Name |
tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-5-12-15(8-6-10-16-15)9-7-11-17(12)13(18)19-14(2,3)4/h12,16H,5-11H2,1-4H3/t12-,15-/m1/s1 |
InChI-Schlüssel |
NFKDJXNGDQKVGR-IUODEOHRSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@]2(CCCN2)CCCN1C(=O)OC(C)(C)C |
Kanonische SMILES |
CCC1C2(CCCN2)CCCN1C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


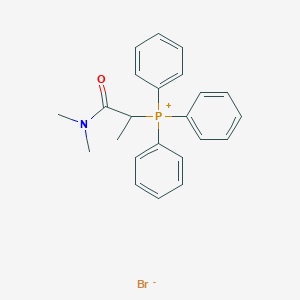
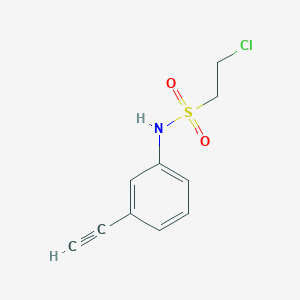
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13151492.png)
